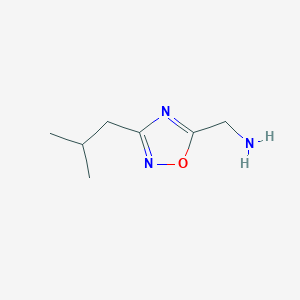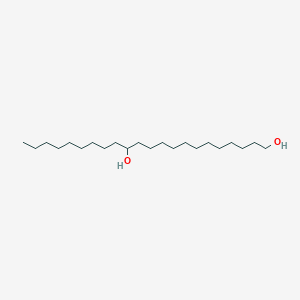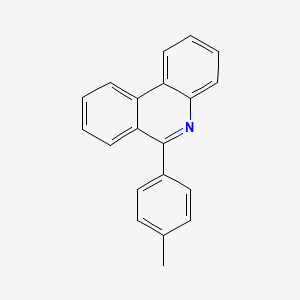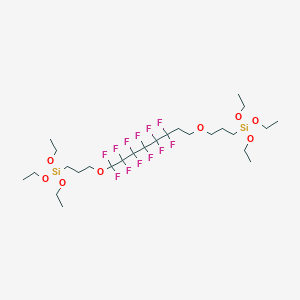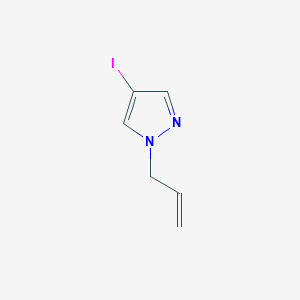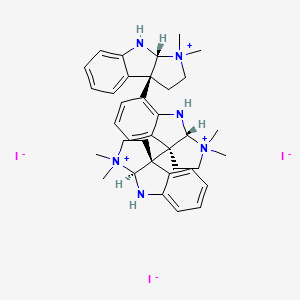
2,3,5,6-tetra(N-carbazolyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) materials. It is part of the carbazolyl benzonitrile family and is used in organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.
Mecanismo De Acción
The compound exerts its effects through thermally activated delayed fluorescence. This involves the conversion of triplet excitons to singlet excitons via reverse intersystem crossing, facilitated by the small energy gap between these states . The carbazole groups play a crucial role in this process by stabilizing the excited states and enhancing the efficiency of light emission .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Another TADF emitter with similar properties but different molecular structure.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use in photoredox catalysis and as a TADF material.
Uniqueness
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is unique due to its specific arrangement of carbazole groups, which provides a balance between stability and efficiency in TADF applications. This makes it particularly suitable for use in blue OLEDs, where achieving high efficiency and stability is challenging .
Propiedades
Fórmula molecular |
C55H33N5 |
|---|---|
Peso molecular |
763.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetra(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H |
Clave InChI |
QGFMAHGYJHNBJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
